
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a unique structure that includes an oxazole ring
Métodos De Preparación
The synthesis of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-4,5-dihydro-1,3-oxazole with 4-methoxybut-1-en-1-yl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Análisis De Reacciones Químicas
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents such as sodium methoxide or sodium ethoxide.
Aplicaciones Científicas De Investigación
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be compared with similar compounds such as:
2-(4-Methoxybut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but includes a dioxaborolane ring instead of an oxazole ring.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: This compound has a similar methoxybutenyl group but differs in its overall structure and functional groups.
Propiedades
Número CAS |
61198-54-7 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-(4-methoxybut-1-enyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C10H17NO2/c1-10(2)8-13-9(11-10)6-4-5-7-12-3/h4,6H,5,7-8H2,1-3H3 |
Clave InChI |
BURARSGIRPWOSV-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C=CCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




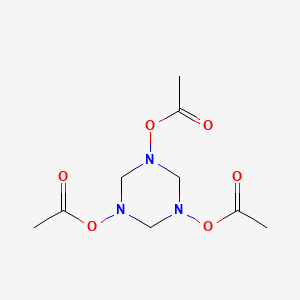
![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)
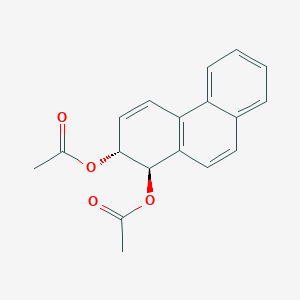
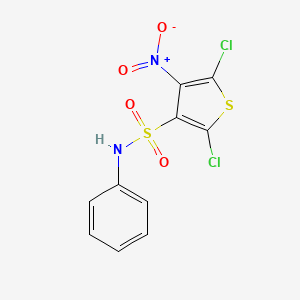
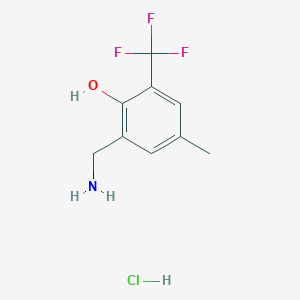
![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

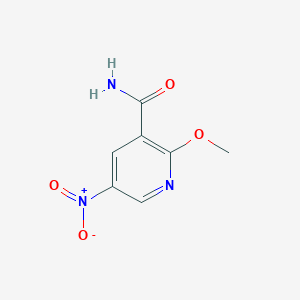
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
